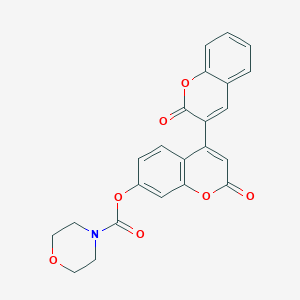

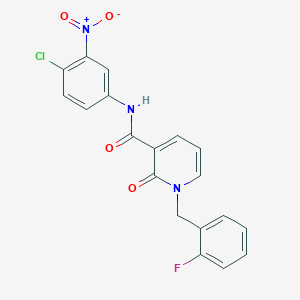

2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl morpholine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl morpholine-4-carboxylate” is a derivative of coumarin . Coumarins are a type of organic compound that are found in many plants. They have a 2H-chromen-2-one structure, also known as a benzopyrone structure, which consists of a benzene ring fused with a pyrone nucleus .

Synthesis Analysis

While the specific synthesis process for this compound is not available, coumarin derivatives are often synthesized through reactions involving 7-amino-4-methylcoumarin with various organic halides .Applications De Recherche Scientifique

Chemical and Pharmacological Interest of Morpholine and Pyrans Derivatives

Morpholine and pyrans derivatives, including structures similar to 2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl morpholine-4-carboxylate, have been extensively studied for their broad spectrum of pharmacological profiles. These studies reveal significant interest in morpholine rings and pyran analogues due to their potent pharmacophoric activities. The synthetic exploration and methodological advancements aim to design novel derivatives with enhanced biological activities (Asif & Imran, 2019).

Synthetic Protocols for Chromenones

The synthesis of chromenones, which are core to the structure of interest, involves several key methodologies, including Suzuki coupling reactions and reactions involving Michael acceptors. These synthetic protocols are crucial for constructing biologically active compounds and exploring their potential applications in pharmacology and material science (Mazimba, 2016).

Advances in Hydroxycoumarin Chemistry

Hydroxycoumarins, closely related to the chemical structure , are known for their diverse applications, especially in the fields of biology and medicine. The review of recent advances in 3-hydroxycoumarin chemistry, focusing on synthesis routes, reactivity, and biological properties, offers insights into the potential applications of compounds with similar structural features (Yoda, 2020).

Oxidized Phospholipids in Atherosclerosis

While not directly related to the exact chemical name provided, the study of oxidized phospholipids offers a glimpse into the biological relevance of oxidative modifications in compounds. This research area, particularly concerning atherosclerosis, underscores the importance of understanding oxidative processes and their implications for compound functionality and therapeutic potential (Berliner, Watson, 2005).

Mécanisme D'action

Target of Action

It’s worth noting that coumarin derivatives, which this compound is a part of, have been known to exhibit a wide range of biological and pharmacological activities . They have been reported to have anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral properties, and inhibitory properties against cholinesterase (ChE), and monoamine oxidase (MAO) .

Mode of Action

Coumarin derivatives have been known to exhibit their effects through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulating the reactive oxygen species .

Result of Action

Coumarin derivatives have been reported to exhibit significant anticancer activity through diverse mechanisms of action .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO7/c25-21-13-17(18-11-14-3-1-2-4-19(14)31-22(18)26)16-6-5-15(12-20(16)30-21)29-23(27)24-7-9-28-10-8-24/h1-6,11-13H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIFGWUGWIDCFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl morpholine-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[(4-methoxybenzoyl)oxymethyl]-4-oxo-2H-thiochromen-3-yl]methyl 4-methoxybenzoate](/img/structure/B2814698.png)

![2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2814699.png)

![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2814701.png)

![N-(3,4-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2814702.png)

![3-Hydroxy-2-[3-methoxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one](/img/structure/B2814704.png)

![N-[2-(2-Methylmorpholin-4-yl)-2-thiophen-2-ylethyl]but-2-ynamide](/img/structure/B2814713.png)

![2-furyl-N-({1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B2814714.png)

![N-(4-ethoxyphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2814716.png)

![2-Methyl-3-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2814719.png)